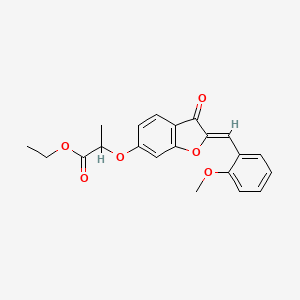

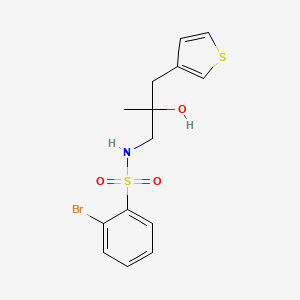

(Z)-乙基 2-((2-(2-甲氧基苄叉)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

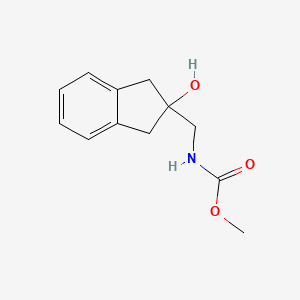

The compound is a complex organic molecule that likely contains a benzofuran core structure, which is a type of aromatic organic compound . It also seems to have a methoxybenzylidene component, which is a type of Schiff base .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized through cyclization reactions . For instance, a related compound was synthesized from (l)-serine through a reaction with MeI/K2CO3 in Me2CO .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a related compound was found to have a pyrazolyl ring exhibiting an envelope shape . The pyrazolyl ring has a betaine character with opposite charges on N1 and N2 atoms .科学研究应用

合成和化学反应

- 吡喃衍生物合成:J. Mérour 和 F. Cossais (1991 年) 的一项研究调查了涉及 3-氧代-2,3-二氢苯并呋喃(一种与 (Z)-乙基 2-((2-(2-甲氧基苄叉)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸酯在结构上相关的化合物)的反应。他们发现它与乙基 2-氰基-3-乙氧基丙烯酸酯和甲基 2-氰基-3-甲氧基丙烯酸酯反应,生成在吡喃衍生物合成中具有潜在应用的化合物 (J. Mérour & F. Cossais, 1991)。

催化

- 催化分解:Seizo Tamagaki 和 Isao Hatanaka (1976 年) 的研究涉及二苄基硒鎓氰基(甲氧基羰基)甲基化物,一种在结构上具有一定相似性的化合物。他们观察到它被硫酰胺催化分解,生成硒化物和四取代乙烯,表明了潜在的催化应用 (Seizo Tamagaki & Isao Hatanaka, 1976)。

晶体结构分析

- 类似化合物的晶体学:Hong-qiang Liu 等人(2012 年)的一项研究重点关注依替巴肽艾替沙酯四水合物,它与本例化合物有一些结构特征。这项研究提供了对晶体结构分析的见解,这可能与了解类似化合物的物理和化学性质有关 (Hong-qiang Liu 等人,2012 年)。

合成应用

席夫碱和金属配合物的合成:N. Turan 和 K. Buldurun (2018 年) 关于席夫碱及其金属配合物的合成和表征的研究提供了对合成涉及 (Z)-乙基 2-((2-(2-甲氧基苄叉)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸酯的类似配合物的潜力的见解 (N. Turan & K. Buldurun, 2018)。

晶体堆积中的分子相互作用:Zhenfeng Zhang、Yanbo Wu 和 Guisheng Zhang (2011 年) 对具有某些结构元素的乙基 (Z)-2-氰基-3-[(4-烷氧基苯基)氨基]丙-2-烯酸酯的研究强调了非氢键相互作用在晶体堆积中的重要性。这项研究可以为理解类似化合物的分子相互作用和稳定性奠定基础 (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011)。

作用机制

Target of Action

Compounds with similar structures, such as 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide, have been tested as corrosion inhibitors of mild steel

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets (eg, metal surfaces) and cause significant reduction in the corrosion rate of steel . This indicates that the compound might form a protective layer on the metal surface, preventing further corrosion.

Biochemical Pathways

The compound’s potential role as a corrosion inhibitor suggests that it might interfere with the electrochemical processes that lead to corrosion .

Result of Action

Similar compounds have been shown to significantly reduce the corrosion rate of steel , suggesting that this compound might have a similar effect.

Action Environment

The action environment of this compound is likely to influence its efficacy and stability. For instance, the corrosion inhibition efficiency of similar compounds has been shown to increase with the concentration of the compound . Other environmental factors, such as temperature, pH, and the presence of other chemicals, might also affect the compound’s action.

属性

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-15-9-10-16-18(12-15)27-19(20(16)22)11-14-7-5-6-8-17(14)24-3/h5-13H,4H2,1-3H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNMMAZQABVEAD-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2996050.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)

![N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2996058.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(diethylamino)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2996069.png)

![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2996073.png)